N-Methyl vs. N-Boc Protection: Reduced Lipophilicity and Molecular Weight Advantage
4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine (XLogP3 = 3.1, MW = 300.19 g/mol) demonstrates substantially lower lipophilicity and molecular weight compared to its N-Boc-protected analog tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate (XLogP3 = 4.0, MW = 386.28 g/mol) [1][2]. The XLogP3 difference of 0.9 log units suggests approximately 8-fold lower distribution into lipid phases for the N-methyl compound, which may translate to reduced non-specific protein binding and improved aqueous solubility in lead optimization settings. The molecular weight reduction of 86.09 g/mol (22.3%) also provides greater atom economy for downstream elaboration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate: XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 = 0.9 (target less lipophilic); MW reduction: 86.09 g/mol (22.3% lower) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity and molecular weight are generally associated with more favorable ADME profiles and lower risk of attrition in drug discovery, making the N-methyl compound a more attractive starting point for fragment-based or lead-like libraries.
- [1] PubChem. 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine. CID 75365884. Computed Properties. View Source
- [2] PubChem. tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate. CID 53217021. Computed Properties. View Source
